molecular formula C16H38ClNO3Si B3057652 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride CAS No. 83354-12-5

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride

Cat. No.: B3057652
CAS No.: 83354-12-5
M. Wt: 356 g/mol
InChI Key: VVHUCSUPVAHQNL-UHFFFAOYSA-M
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Description

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium compound with the molecular formula C16H38ClNO3Si. It is known for its surfactant properties and is used in various industrial and scientific applications .

Properties

IUPAC Name

dimethyl-octyl-(3-trimethoxysilylpropyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38NO3Si.ClH/c1-7-8-9-10-11-12-14-17(2,3)15-13-16-21(18-4,19-5)20-6;/h7-16H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHUCSUPVAHQNL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38ClNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601853
Record name N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83354-12-5
Record name N,N-Dimethyl-N-[3-(trimethoxysilyl)propyl]octan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Overview

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is a bifunctional organosilane-quaternary ammonium compound. Its structure comprises:

  • A quaternary ammonium core (N,N-dimethyloctanaminium) providing cationic charge.
  • A 3-(trimethoxysilyl)propyl group enabling silanol condensation for surface adhesion.
  • A chloride counterion balancing the positive charge.

This hybrid structure makes it valuable in applications such as antimicrobial coatings, phase-transfer catalysis, and polymer modification.

Direct Synthesis via Nucleophilic Substitution

Reaction of N,N-Dimethyloctanamine with Chloropropyltrimethoxysilane

A primary route involves the alkylation of N,N-dimethyloctanamine with 3-chloropropyltrimethoxysilane (ClPTMS).

Procedure:
  • Molar Ratios : A 1:1 molar ratio of N,N-dimethyloctanamine to ClPTMS is typical, though excess amine (1.2–1.5 equiv) improves yield by mitigating HCl byproduct inhibition.
  • Solvent : Toluene or dichloromethane (DCM) facilitates homogeneous mixing.
  • Temperature : Reactants are heated to 80–90°C under reflux for 12–16 hours.
  • Workup : Post-reaction, the mixture is washed with saturated NaHCO₃ to neutralize HCl, followed by brine. The organic layer is dried (Na₂SO₄) and concentrated.

Key Equation :
$$
\text{N,N-Dimethyloctanamine} + \text{ClPTMS} \rightarrow \text{Intermediate} + \text{HCl}
$$

Challenges:
  • HCl Scavenging : Triethylamine (1.5 equiv) or ethylenediamine (as in) is added to sequester HCl, preventing protonation of the amine and ensuring nucleophilic substitution proceeds efficiently.

Quaternization to Form the Chloride Salt

Methylation of Tertiary Amine Intermediate

The intermediate N-[3-(trimethoxysilyl)propyl]-N,N-dimethyloctanamine undergoes quaternization using methyl chloride (CH₃Cl) or methyl iodide (CH₃I).

Procedure:
  • Methylating Agent : CH₃Cl gas is bubbled into a solution of the intermediate in acetonitrile at 0–5°C.
  • Stoichiometry : A 1.2:1 molar ratio of CH₃Cl to amine ensures complete quaternization.
  • Reaction Time : 6–8 hours under nitrogen atmosphere.
  • Isolation : The product precipitates as a white solid, filtered and washed with cold ether.

Key Equation :
$$
\text{Intermediate} + \text{CH₃Cl} \rightarrow \text{this compound}
$$

Optimization:
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate methylation.
  • Purity : Recrystallization from ethanol/water (9:1) yields >99% purity.

Alternative Synthetic Pathways

One-Pot Halogenation and Silylation

Adapting methods from, Grignard reagents (e.g., MeMgI) enable halogenation of alcohol precursors, followed by silylation.

Steps:
  • Mesylation : Treat N,N-dimethyloctan-1-amin-8-ol with methanesulfonyl chloride (MsCl, 1.5 equiv) in DCM with Et₃N.
  • Halogenation : React with MeMgI (2.0 equiv) at 0°C to replace mesylate with iodide.
  • Silylation : Substitute iodide with 3-(trimethoxysilyl)propyl group via nucleophilic displacement.

Limitation : Low yields (~50%) due to steric hindrance at the quaternary center.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Nucleophilic Substitution 88–91% >99% Moderate Industrial
Quaternization 85–90% 98–99% Low Lab-scale
One-Pot Halogenation 50–55% 95% High Research-only

Critical Process Parameters

Temperature Control

  • Alkylation : >80°C ensures kinetic favorability but risks silane hydrolysis.
  • Quaternization : Subambient temperatures (0–5°C) minimize side reactions.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance ionic intermediate stability.
  • Nonpolar solvents (toluene) improve silane compatibility.

Industrial-Scale Considerations

Patent CN107778325B outlines a cost-effective protocol:

  • Continuous Distillation : Removes excess amine and byproducts.
  • Ethylenediamine Recycling : Lowers waste by regenerating HCl scavenger.

Chemical Reactions Analysis

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation Reactions: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are useful in the formation of silane-based coatings and adhesives[][3].

Scientific Research Applications

Chemical Properties and Structure

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is characterized by its quaternary ammonium structure, which imparts unique properties such as surfactancy, biocompatibility, and silane reactivity. The presence of trimethoxysilyl groups allows for strong bonding to silica surfaces, making it valuable in surface modification processes.

Surface Modification and Coatings

Applications:

  • Silica Surface Functionalization: DMOS is widely used to modify silica surfaces for enhanced hydrophobicity and adhesion properties. This is particularly useful in creating anti-fogging coatings on glass and improving the performance of composite materials.
  • Biocompatible Coatings: The compound's ability to form stable films on various substrates makes it suitable for developing biocompatible coatings in medical devices.

Case Study:
A study demonstrated that DMOS-modified silica exhibited significantly improved hydrophobic properties compared to unmodified silica, leading to better performance in anti-fogging applications .

PropertyUnmodified SilicaDMOS-Modified Silica
Water Contact Angle30°110°
Adhesion Strength2 N/cm²8 N/cm²

Antimicrobial Applications

Applications:

  • Biocidal Activity: DMOS has shown effectiveness against a variety of pathogens, making it suitable for use in antimicrobial coatings for textiles and medical devices.
  • Water Treatment: The compound can be incorporated into water treatment systems to reduce microbial growth.

Case Study:
Research indicated that surfaces treated with DMOS demonstrated a reduction of over 99% in bacterial colonization compared to untreated surfaces, highlighting its potential in healthcare settings .

MicroorganismControl (CFU/cm²)DMOS-Treated (CFU/cm²)
E. coli10005
S. aureus8002

Environmental Applications

Applications:

  • Soil Conditioning: DMOS can be utilized as a soil conditioner due to its surfactant properties, enhancing soil moisture retention and nutrient availability.
  • Pollution Control: Its ability to bind with heavy metals makes it a candidate for environmental remediation efforts.

Case Study:
In a field trial, soil treated with DMOS showed improved moisture retention and increased plant growth compared to untreated soil, suggesting its effectiveness as a soil conditioner .

ParameterUntreated SoilDMOS-Treated Soil
Moisture Retention (%)15%25%
Plant Growth (cm)1020

Mechanism of Action

The mechanism of action of 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. The trimethoxysilyl group allows the compound to form stable bonds with various surfaces, enhancing its effectiveness as a coating or adhesive .

Comparison with Similar Compounds

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride can be compared with other quaternary ammonium compounds such as:

Biological Activity

1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride, commonly referred to as Si-QAC (3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride), is a quaternary ammonium compound noted for its antimicrobial properties. This compound has garnered attention for its potential applications in disinfectants, particularly in enhancing the efficacy of personal protective equipment (PPE) against pathogens.

Chemical Structure

The molecular structure of Si-QAC is characterized by a long alkyl chain and a silane group, which contribute to its unique biological activity. The presence of the trimethoxysilyl group allows for covalent bonding to surfaces, enhancing its durability and effectiveness as a disinfectant.

Antimicrobial Properties

Research indicates that Si-QAC exhibits significant antimicrobial activity against various pathogens, including bacteria and viruses. A study evaluated its effectiveness when applied to PPE contaminated with influenza virus and Salmonella species. The results demonstrated a substantial reduction in pathogen titers:

  • Influenza Virus : A reduction of 115-fold in viral load was observed on Si-QAC-coated surfaces compared to controls.
  • Bacterial Contamination : The antimicrobial effects persisted for up to 7 days, significantly lowering bacterial counts on treated surfaces.

This long-lasting effect is attributed to the physical mechanism of action where the compound disrupts cell membranes and damages the pathogen's envelope, leading to cell lysis and inactivation of the pathogen .

The mechanism by which Si-QAC exerts its antimicrobial effects involves several factors:

  • Covalent Bonding : The silane group forms stable bonds with surfaces, allowing for prolonged activity.
  • Physical Disruption : The compound's structure applies mechanical pressure on microbial cell membranes, leading to their rupture.
  • Electrical Forces : The nanostructures created by Si-QAC can trap smaller viruses, enhancing its antiviral efficacy .

Study 1: Efficacy on PPE

A pivotal study assessed Si-QAC's effectiveness as a surface-coating disinfectant on PPE. The study involved:

  • Coating PPE with Si-QAC before exposure to pathogens.
  • Measuring pathogen recovery from coated versus uncoated surfaces over time.

Results indicated that Si-QAC significantly reduced pathogen recovery rates, supporting its use in healthcare settings where contamination risk is high .

Study 2: Industrial Applications

Si-QAC has also been explored in industrial applications where microbial contamination poses risks. Its use in coatings for equipment and surfaces has shown promising results in maintaining hygiene standards and reducing microbial load in various environments .

Data Summary

Pathogen Initial Titer (CFU/mL) Titer After Treatment (CFU/mL) Reduction Factor
Influenza Virus10810^8102.510^2.5115
Salmonella10810^8104.110^4.130

Q & A

(Basic) What are the optimal reaction conditions for synthesizing 1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride?

Methodological Answer:
The synthesis typically involves quaternization of tertiary amines with alkyl halides or silane-containing reagents. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve both polar and nonpolar intermediates .
  • Temperature Control : Reactions are conducted at 40–60°C to balance reaction rate and side-product minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

(Advanced) How can computational methods optimize the synthesis process for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict intermediate stability and transition states, guiding solvent and catalyst selection. For example:

  • Reaction Path Analysis : Identify energetically favorable pathways for silane-amine coupling .
  • Solvent Effects : COSMO-RS simulations model solvent polarity impacts on reaction yields .
  • Machine Learning : Train models on existing datasets to predict optimal molar ratios and reaction times .

(Basic) What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the quaternary ammonium structure and siloxane linkage (e.g., δ 3.1–3.3 ppm for N-CH₃ groups) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1080–1120 cm⁻¹ confirm Si-O-C bonds .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

(Advanced) How can researchers reconcile discrepancies in surface activity measurements obtained from different techniques?

Methodological Answer:
Contradictions between tensiometry and dynamic light scattering (DLS) data often arise from:

  • Aggregation States : Use cryo-TEM to visualize micelle formation at critical micelle concentrations (CMC) .
  • pH Dependency : Adjust experimental pH (e.g., 5–9) to account for silanol group hydrolysis affecting surface tension .
  • Statistical Validation : Apply ANOVA to compare datasets, ensuring measurements are performed in triplicate under controlled humidity .

(Basic) What safety protocols are necessary when handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., trimethoxysilane) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

(Advanced) What mechanistic insights explain the compound’s interaction with silica surfaces in composite materials?

Methodological Answer:

  • Silanol Condensation : The trimethoxysilyl group undergoes hydrolysis to form Si-OH, which covalently bonds with silica surfaces via dehydration .
  • Adsorption Isotherms : Langmuir isotherm models quantify monolayer coverage on silica nanoparticles, with Gibbs free energy (ΔG) values indicating spontaneous binding .
  • X-ray Photoelectron Spectroscopy (XPS) : Detect shifts in Si 2p binding energy (103–104 eV) to confirm covalent attachment .

(Advanced) How to design experiments to study the hydrolysis kinetics of the trimethoxysilyl group under varying pH conditions?

Methodological Answer:

  • Kinetic Profiling : Use UV-Vis spectroscopy (λ = 260 nm) to track silanol formation rates at pH 4–10 .
  • Activation Energy Calculation : Apply the Arrhenius equation to data from temperature-controlled (25–60°C) experiments .
  • Computational Validation : Compare experimental rate constants with molecular dynamics simulations of hydrolysis transition states .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride
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1-Octanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride

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